Cas no 82679-28-5 (4,5-diiodo-phthalic acid)

4,5-diiodo-phthalic acid structure
4,5-diiodo-phthalic acid structure
Produktname:4,5-diiodo-phthalic acid
CAS-Nr.:82679-28-5
MF:C8H4I2O4
MW:417.923907279968
MDL:MFCD09032637
CID:988079

4,5-diiodo-phthalic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4,5-diiodo-phthalic acid
    • 4,5-diiodophthalic acid
    • 4,5-Diiodo-1,2-benzenedicarboxylic acid (ACI)
    • MDL: MFCD09032637
    • Inchi: 1S/C8H4I2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
    • InChI-Schlüssel: RWFDZJFUBBFWKQ-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C(O)=O)=CC(I)=C(I)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 417.81990 g/mol
  • Monoisotopenmasse: 417.81990 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 230
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 417.92
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 74.6Ų

4,5-diiodo-phthalic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-19
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-27
eNovation Chemicals LLC
D122501-3g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
3g
$785 2024-08-03
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-19
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-27
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-10
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-10

4,5-diiodo-phthalic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Iodine Catalysts: Sulfuric acid ;  24 h, rt → 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  12 h, 115 °C; 115 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referenz
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Iodine chloride Solvents: Carbon tetrachloride
2.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referenz
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  8 d, 40 °C
Referenz
Facile Synthesis, Triplet-State Properties, and Electrochemistry of Hexaiodo-Subphthalocyanine
Obloza, Magdalena; et al, Chemistry - A European Journal, 2018, 24(64), 17080-17090

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 -
2.1 Reagents: Iodine chloride Solvents: Carbon tetrachloride
3.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referenz
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Fuming sulfuric acid ;  40 h, 80 - 85 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  12 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Design, Synthesis, and Properties of New Derivatives of Pentacene
Jiang, Jinyue; et al, Journal of Organic Chemistry, 2006, 71(5), 2155-2158

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referenz
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Synthesis and optoelectronic properties of hexachloro- and hexaiodosubnaphthalocyanines as organic electronic materials
Yamamoto, Koji; et al, Tetrahedron, 2016, 72(32), 4918-4924

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ,  Periodic acid Solvents: Acetic acid ,  Water ;  overnight, 70 °C
2.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  48 h, reflux
Referenz
Efficient Blue and Yellow Organic Light-Emitting Diodes Enabled by Aggregation-Induced Emission
Venkatramaiah, N.; et al, ACS Applied Materials & Interfaces, 2018, 10(4), 3838-3847

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ,  Periodic acid Solvents: Acetic acid ,  Water ;  24 h, 60 - 65 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  8 d, 40 °C
Referenz
Facile Synthesis, Triplet-State Properties, and Electrochemistry of Hexaiodo-Subphthalocyanine
Obloza, Magdalena; et al, Chemistry - A European Journal, 2018, 24(64), 17080-17090

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  48 h, reflux
Referenz
Efficient Blue and Yellow Organic Light-Emitting Diodes Enabled by Aggregation-Induced Emission
Venkatramaiah, N.; et al, ACS Applied Materials & Interfaces, 2018, 10(4), 3838-3847

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, heated
Referenz
Synthesis of Hexadehydrotribenzo[a,e,i][12]annulenes by Acetylene Insertion into an Open-Chain Precursor
Dudic, Miroslav; et al, Journal of Organic Chemistry, 2012, 77(1), 68-74

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid
1.2 Reagents: Potassium hydroxide Solvents: Water
Referenz
Conformational Polymorphism of Octadehydrodibenzo[12]annulene with Dimethyl Phthalate Moieties
Hisaki, Ichiro; et al, Crystal Growth & Design, 2009, 9(1), 414-420

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  12 h, 115 °C; 115 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referenz
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Iodine ,  Sulfuric acid ,  Sodium periodate Solvents: Water ;  70 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  48 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, heated
Referenz
Synthesis of Hexadehydrotribenzo[a,e,i][12]annulenes by Acetylene Insertion into an Open-Chain Precursor
Dudic, Miroslav; et al, Journal of Organic Chemistry, 2012, 77(1), 68-74

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Fuming sulfuric acid ;  40 h, 80 - 85 °C
Referenz
Design, Synthesis, and Properties of New Derivatives of Pentacene
Jiang, Jinyue; et al, Journal of Organic Chemistry, 2006, 71(5), 2155-2158

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referenz
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

4,5-diiodo-phthalic acid Raw materials

4,5-diiodo-phthalic acid Preparation Products

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